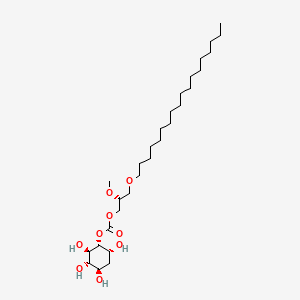
(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” involves multiple steps:
Formation of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as sodium hydride.
Introduction of the Octadecyloxy Group: The octadecyloxy group can be synthesized by reacting an alcohol with octadecyl bromide under basic conditions.
Cyclohexyl Carbonate Formation: The tetrahydroxycyclohexyl group can be synthesized from glucose through a series of protection and deprotection steps, followed by carbonate formation using phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the methoxy or octadecyloxy groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, the compound may be used to study the effects of various functional groups on biological activity, including enzyme interactions and cellular uptake.
Medicine
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The methoxy and octadecyloxy groups can influence the compound’s hydrophobicity and membrane permeability, while the tetrahydroxycyclohexyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Methoxy-3-(hexadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
- (2R)-2-Methoxy-3-(dodecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate
Uniqueness
The unique combination of methoxy, octadecyloxy, and tetrahydroxycyclohexyl groups in “(2R)-2-Methoxy-3-(octadecyloxy)propyl (1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl carbonate” sets it apart from similar compounds. This combination can result in distinct physical and chemical properties, such as solubility, reactivity, and biological activity.
Properties
CAS No. |
290812-37-2 |
|---|---|
Molecular Formula |
C29H56O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] carbonate |
InChI |
InChI=1S/C29H56O9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-29(34)38-28-25(31)20-24(30)26(32)27(28)33/h23-28,30-33H,3-22H2,1-2H3/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
UEXZLIHDHZAEEC-AVMFAVRISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COC(=O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)OC1C(CC(C(C1O)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















